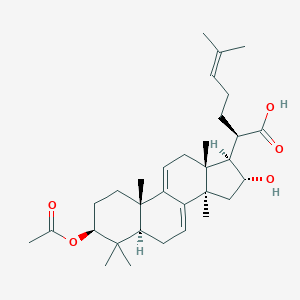

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

描述

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a triterpenoid compound known for its anti-inflammatory properties. It is derived from the sclerotia of Poria cocos, a type of fungus. This compound has been shown to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated Raw264.7 cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid typically involves the acetylation of 16 alpha-hydroxydehydrotrametenolic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is usually carried out at room temperature for several hours until completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

科学研究应用

Scientific Research Applications

1. Chemistry:

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid serves as a model compound for studying triterpenoid synthesis and reactivity. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding triterpenoid chemistry.

2. Biology:

The compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model used to study inflammation. This inhibition is crucial for reducing inflammatory responses in various biological systems .

3. Medicine:

Due to its anti-inflammatory properties, this compound shows potential therapeutic applications in treating inflammatory diseases. Ongoing research aims to evaluate its efficacy in clinical settings, particularly for conditions characterized by chronic inflammation.

4. Industry:

The compound may find applications in the pharmaceutical industry for developing anti-inflammatory drugs and other therapeutic agents. Its unique properties could lead to innovations in drug formulation and delivery systems.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.

Case Study: A study involving chronic unpredictable mild stress (CUMS) in rats showed that treatment with extracts rich in this compound reduced depression-like behaviors and improved biochemical markers related to inflammation and stress response.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays, demonstrating a strong capacity to scavenge free radicals.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Total Antioxidant Capacity | 50 |

These findings suggest that the compound may play a protective role against oxidative stress-related diseases.

Neuroprotective Potential

Emerging studies suggest neuroprotective effects of this triterpenoid. In models of neuroinflammation, it modulates neurotransmitter levels such as serotonin (5-HT) and glutamate (GLU), indicating potential benefits for mood regulation.

Research Findings: In a rat model of depression induced by CUMS, administration of extracts containing this compound resulted in increased serotonin levels and decreased glutamate levels, suggesting a regulatory effect on neurotransmitter systems involved in mood disorders .

Comparison with Related Compounds

When compared to other triterpenoids like betulinic acid and oleanolic acid, this compound demonstrates unique properties due to its specific functional groups.

| Compound | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|

| This Compound | High | High |

| Betulinic Acid | Moderate | Moderate |

| Oleanolic Acid | High | Moderate |

The acetylation at the 3-O position may enhance its bioavailability and efficacy compared to non-acetylated forms .

作用机制

The anti-inflammatory effects of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid are primarily due to its ability to inhibit NO production and iNOS expression. This inhibition occurs in LPS-stimulated Raw264.7 cells, which are a model for studying inflammation. The compound likely interacts with molecular targets involved in the inflammatory pathway, although the exact targets and pathways are still under investigation .

相似化合物的比较

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is unique among triterpenoids due to its specific acetylation at the 3-O position and hydroxylation at the 16 alpha position. Similar compounds include:

16 alpha-hydroxydehydrotrametenolic acid: The non-acetylated form of the compound.

Betulinic acid: Another triterpenoid with anti-inflammatory properties.

Oleanolic acid: A triterpenoid known for its hepatoprotective and anti-inflammatory effects.

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

生物活性

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a triterpenoid compound derived from the fungus Poria cocos. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its unique acetylation at the 3-O position and hydroxylation at the 16 alpha position. These modifications contribute to its biological properties. The primary mechanism of action involves the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model for studying inflammation .

| Property | Value |

|---|---|

| Chemical Formula | C30H50O4 |

| Molecular Weight | 466.71 g/mol |

| CAS Number | 168293-14-9 |

| Source | Poria cocos |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages .

Case Study : A study involving chronic unpredictable mild stress (CUMS) in rats revealed that treatment with triterpene-rich extracts, including this compound, significantly reduced depression-like behaviors. The extract improved biochemical markers associated with inflammation and stress response, indicating a potential therapeutic role in mood disorders .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using multiple assays, including DPPH scavenging and ABTS radical cation decolorization tests. These studies suggest that the compound exhibits a strong capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Total Antioxidant Capacity | 50 |

Neuroprotective Potential

Emerging studies suggest that this triterpenoid may have neuroprotective effects. In models of neuroinflammation, it has been shown to modulate neurotransmitter levels such as serotonin (5-HT) and glutamate (GLU), potentially offering benefits in conditions like depression .

Research Findings : In a rat model of depression induced by CUMS, administration of extracts containing this compound resulted in increased levels of serotonin and decreased levels of glutamate, suggesting a regulatory effect on neurotransmitter systems involved in mood regulation .

Comparison with Related Compounds

When compared to other triterpenoids like betulinic acid and oleanolic acid, this compound demonstrates unique properties due to its specific functional groups. While all these compounds exhibit anti-inflammatory properties, the acetylation at the 3-O position may enhance its bioavailability and efficacy compared to non-acetylated forms .

Table 3: Comparison with Similar Compounds

| Compound | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| Betulinic Acid | Moderate | Moderate |

| Oleanolic Acid | High | Moderate |

属性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21-,24-,25+,26+,27+,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBLMTCYISHWGP-KOCSMGCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346617 | |

| Record name | 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168293-14-9 | |

| Record name | 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。